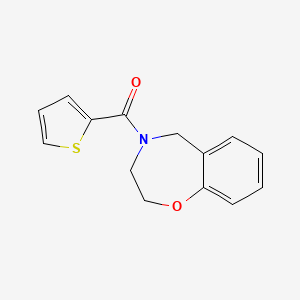

4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound featuring a benzoxazepine core fused with a thiophene-carbonyl substituent. The benzoxazepine scaffold is a seven-membered ring containing oxygen and nitrogen atoms, which confers unique electronic and steric properties. This compound is structurally related to several pharmacologically active benzoxazepine derivatives, which have shown promise in cancer therapy, neurological disorders, and antimicrobial applications .

Properties

IUPAC Name |

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-14(13-6-3-9-18-13)15-7-8-17-12-5-2-1-4-11(12)10-15/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEOKUWOYFKALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting with the formation of the thiophene ring followed by the construction of the benzoxazepine core. Common synthetic routes include:

Thiophene Formation: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Benzoxazepine Core Construction: The benzoxazepine core can be constructed through cyclization reactions, often involving the use of strong bases or acids to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can involve the replacement of functional groups on the thiophene or benzoxazepine rings with other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is used in the development of new chemical entities and biological probes. Its unique structure makes it a valuable scaffold for designing ligands and inhibitors targeting specific biological pathways.

Medicine: In medicinal chemistry, this compound has shown potential as a lead molecule for drug development. Its derivatives have been investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound's properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is compared below with structurally analogous benzoxazepines and related heterocycles. Key differences in substituents, pharmacological activity, and molecular interactions are highlighted.

Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives

Key Observations :

Substituent Diversity :

- The thiophene-2-carbonyl group in the target compound distinguishes it from pyridine-carbonyl (e.g., ChemDiv S978-0250 ) or morpholine-based analogs (e.g., S979-0468 ). Thiophene’s sulfur atom may enhance lipophilicity and π-π stacking interactions compared to nitrogen-containing pyridine.

- Compound 60 incorporates additional functional groups (piperidinyl, methylpyridinyl), broadening its binding affinity for nuclear transport proteins like Kpnβ1.

Pharmacological Activity :

- Compound 60 demonstrated potent inhibition of Kpnβ1-mediated nuclear import, reducing cancer cell viability and tumor growth in preclinical models . The thiophene-2-carbonyl analog may share similar mechanisms but requires empirical validation.

- Simpler analogs like 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride serve primarily as synthetic intermediates, lacking reported bioactivity.

Structural Analogues in Heterocyclic Families: Benzothiazepinones (e.g., 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-ones ) share a similar fused-ring system but replace oxygen with sulfur, altering electronic properties and target specificity.

Research Findings and Implications

Anticancer Potential :

- Compound 60’s efficacy in cervical and oesophageal cancer models suggests that benzoxazepines with thiophene and pyridine substituents may disrupt oncogenic signaling pathways. The target compound’s thiophene-2-carbonyl group could similarly modulate protein-protein interactions or enzyme activity.

ADME and Pharmacokinetics :

- Compound 60 exhibited favorable in vitro ADME profiles, including metabolic stability and moderate plasma protein binding . Substituents like thiophene may improve bioavailability compared to unmodified benzoxazepines.

Biological Activity

4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound characterized by its unique structure that combines a benzoxazepine core with a thiophene carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₁O₂S, with a molecular weight of 259.33 g/mol. The compound features a seven-membered ring structure that includes nitrogen and oxygen atoms, which are critical for its biological activity. The thiophene ring may enhance the compound's interaction with biological targets due to its electronic properties.

Biological Activity Data

Research on the biological activities of compounds structurally similar to this compound reveals a range of potential effects. A comparative analysis with related compounds is summarized in the following table:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Benzoxazepine | Basic benzoxazepine structure without thiophene | Antidepressant activity |

| 2-Thiophenecarboxylic acid derivative | Contains thiophene but lacks the benzoxazepine core | Anti-inflammatory properties |

| 3-(Thiophen-2-carbonyl)-benzothiazepine | Benzothiazepine core with thiophene | Antimicrobial activity |

The unique combination of the tetrahydrobenzoxazepine framework with a thiophene carbonyl substituent may enhance its interaction with biological targets compared to simpler analogs.

Case Studies and Research Findings

Preliminary studies have indicated that compounds within this structural family can exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study evaluating similar compounds found that certain derivatives demonstrated IC50 values indicating moderate cytotoxic effects against human cancer cell lines such as H460 and A549. The lowest IC50 value among tested compounds was found to be 193.93 µg/mL, suggesting promising anticancer potential.

- Mechanistic Insights : Research into related benzoxazepines has shown that they can induce apoptosis in cancer cells through various mechanisms including the inhibition of anti-apoptotic proteins. This indicates that this compound may similarly influence apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.